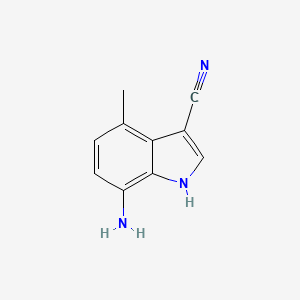

7-amino-4-methyl-1H-indole-3-carbonitrile

Beschreibung

7-amino-4-methyl-1H-indole-3-carbonitrile is a distinct organic molecule characterized by a fused bicyclic structure comprising a benzene (B151609) ring and a pyrrole (B145914) ring, with amino, methyl, and carbonitrile groups attached at specific positions. This compound is primarily recognized as an intermediate and a building block in organic synthesis, particularly for creating more complex molecules with potential applications in pharmaceuticals, dyes, and photosensitive materials. Its availability from various chemical suppliers suggests its utility in high-throughput screening campaigns aimed at discovering new biologically active compounds.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 289483-87-0 |

| Molecular Formula | C10H9N3 |

| Molecular Weight | 171.20 g/mol |

| Appearance | White to light yellow crystalline solid |

| Predicted Boiling Point | 441.2 ± 40.0 °C |

| Predicted pKa | 15.65 ± 0.30 |

| Density | 1.28 g/cm³ |

This data is based on predicted values and information from chemical suppliers. echemi.com

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net It is a key structural component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, allowing for diverse functionalization and the creation of a vast library of derivatives. openmedicinalchemistryjournal.com

The chemistry of indoles is rich and well-established, with numerous named reactions dedicated to their synthesis. The functionalization of the indole core at various positions leads to derivatives with distinct pharmacological profiles. The presence of substituents like the amino group at the 7-position and the methyl group at the 4-position on the benzene portion of the indole ring, as seen in this compound, can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets. mdpi.com

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antihypertensive treatments. researchgate.netnrfhh.com The versatility of the indole scaffold allows it to mimic the structure of peptides and bind to various enzymes and receptors within the body, making it a valuable starting point for drug design. nih.gov

The incorporation of a carbonitrile (-C≡N) group at the 3-position of the indole ring is of particular significance. The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a key pharmacophore, contributing to the biological activity of the molecule. In drug design, the nitrile group can serve as a hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic properties.

While specific research on this compound is limited, the broader class of indole-3-carbonitrile derivatives has been the subject of significant investigation. A notable area of research is their potential as protein kinase inhibitors. nih.govresearchgate.netnih.gov Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. nih.gov

One specific target of interest for indole-3-carbonitrile derivatives is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.netnih.gov Overactivity of DYRK1A is associated with conditions like Down syndrome and Alzheimer's disease. nih.govnih.gov Research has shown that the indole-3-carbonitrile scaffold can serve as a template for the design of potent and selective DYRK1A inhibitors. nih.govresearchgate.net For instance, fragment-based drug design approaches have utilized substituted indole-3-carbonitriles to develop inhibitors with nanomolar efficacy. nih.govresearchgate.net

Examples of Biologically Active Indole-3-carbonitrile Derivatives

| Compound | Target | Biological Activity | Reference |

|---|---|---|---|

| 7-chloro-1H-indole-3-carbonitrile | DYRK1A | Starting fragment for the development of DYRK1A inhibitors. | nih.govresearchgate.net |

| Substituted 2-aryl-indole-3-carbonitriles | DYRK1A | Potent, double-digit nanomolar inhibitors. | nih.gov |

This table showcases the potential of the indole-3-carbonitrile scaffold in kinase inhibition based on published research.

The current state of knowledge suggests that this compound holds promise as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The amino group at the 7-position provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of biological activity. Future research will likely focus on synthesizing derivatives of this compound and evaluating their efficacy against various biological targets, including protein kinases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-4-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBJIBHAKCNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471020 | |

| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-87-0 | |

| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 7 Amino 4 Methyl 1h Indole 3 Carbonitrile Derivatives

Impact of Substituents on Biological Potency

The biological activity of indole-based compounds can be significantly modulated by the nature and position of various substituents. While direct and extensive SAR studies on a library of 7-amino-4-methyl-1H-indole-3-carbonitrile derivatives are not widely published, principles derived from analogous structures, such as 7-azaindoles, provide a strong predictive framework for how substituents might influence potency, particularly in the context of kinase inhibition. nih.govnih.gov

Key positions on the this compound scaffold where substitutions can be explored include the 7-amino group, the N1 position of the indole (B1671886) ring, and the 4-methyl group. Modifications at the 7-amino position, for instance, by forming amides or ureas, can introduce vectors that interact with specific residues in a target protein's binding site.

In a study on 7-azaindole (B17877) derivatives as CDK8 inhibitors, the introduction of a diarylurea moiety was found to be a potent scaffold. nih.gov The nature of the substituent on the terminal phenyl ring of the urea (B33335) had a significant impact on activity. For example, a 3-methylphenyl group was identified as an optimal hydrophobic segment, whereas substitutions at the ortho-position of the benzene (B151609) ring led to a decrease in inhibitory activity, likely due to steric hindrance. nih.gov This suggests that for this compound, acylating or forming ureas from the 7-amino group and subsequently exploring substitutions on the appended aromatic ring could be a fruitful strategy.

The electronic properties of substituents are also crucial. Studies on other heterocyclic compounds have shown that electron-donating groups can enhance anti-inflammatory activity, while electron-withdrawing groups may boost anti-tubercular potential. mdpi.com

Illustrative Impact of Substituents on a Related Scaffold (Data below is hypothetical and for illustrative purposes to demonstrate SAR principles)

| Compound | Modification at 7-Position | Substituent (R) | Relative Potency |

| Parent | -NH₂ | - | 1x |

| Derivative A | -NH-CO-R | Phenyl | 10x |

| Derivative B | -NH-CO-R | 3-Methylphenyl | 25x |

| Derivative C | -NH-CO-R | 2-Methylphenyl | 5x |

| Derivative D | -NH-CO-R | 4-Chlorophenyl | 15x |

This interactive table illustrates how modifications to the 7-amino group and further substitution on an appended phenyl ring could modulate biological potency, based on principles observed in related kinase inhibitors.

Positional Isomerism and Pharmacological Effects

The precise placement of functional groups on the indole ring, known as positional isomerism, can have a profound impact on the pharmacological profile of a molecule. This is because the spatial arrangement of atoms determines how a molecule fits into its biological target and interacts with key amino acid residues. The core structure of this compound has several potential isomers, for instance, moving the amino group to the 5- or 6-position.

The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole), which are bioisosteres of indole, are known to exhibit different physicochemical and biological properties. nih.gov This is because the position of the nitrogen atom in the pyridine (B92270) ring alters the molecule's hydrogen bonding capacity, pKa, and dipole moment, which in turn affects target binding, solubility, and metabolic stability. nih.gov For example, the 7-azaindole moiety is particularly effective in binding to the hinge region of many kinases because the pyridine nitrogen can act as a hydrogen bond acceptor while the pyrrole (B145914) N-H group acts as a hydrogen bond donor. depositolegale.it

Applying this principle to this compound, moving the amino group from the 7-position to the 6-position would significantly alter its interaction with a target protein. An amino group at position 7 might form a critical hydrogen bond with a residue in one sub-pocket of an active site, whereas a 6-amino isomer might be unable to make that same interaction, leading to a dramatic loss of potency. Conversely, the new position might enable a favorable interaction in a different target, thus changing the compound's selectivity profile.

In a series of 9H-pyrimido[4,5-b]indoles, the position of halogen substituents had a notable effect on GSK-3β inhibitory potency, with inhibitory activity increasing with the van der Waals radii of the halogens at the 7-position. mdpi.com However, introducing a methyl group at the 2-position resulted in a substantial loss of potency, likely due to a steric clash. mdpi.com This highlights the sensitivity of biological activity to even small changes in substituent placement.

Rational Design Principles for Enhanced Activity

Rational drug design leverages the understanding of SAR and target structure to create more potent and selective molecules. For this compound derivatives, several principles can guide the design of compounds with enhanced activity.

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how derivatives of the lead compound will bind. frontiersin.org This allows for the design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and avoid steric clashes. For example, based on a kinase's ATP binding pocket, one could design substituents for the 7-amino group that reach into and occupy a specific hydrophobic pocket, thereby increasing affinity.

Privileged Scaffold Hopping : The indole nucleus is a "privileged structure" known to bind to multiple protein targets. chula.ac.th The 7-azaindole scaffold is particularly recognized for its utility in designing kinase inhibitors. nih.gov A rational design approach could involve using the this compound core as a starting point and then systematically replacing parts of it with other fragments known to confer high affinity for a particular target class.

Bioisosteric Replacement : This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For instance, the 3-carbonitrile group could potentially be replaced with other small, rigid hydrogen bond acceptors like an oxazole (B20620) or a pyrazole (B372694) ring to probe for additional interactions or to modulate physicochemical properties like solubility and metabolic stability.

A successful example of rational design was demonstrated in the development of 7-azaindole derivatives as CDK8 inhibitors, where a diarylurea moiety was identified as a potent scaffold, and subsequent optimization was guided by analyzing the interaction and binding patterns of the synthesized compounds. nih.gov This iterative process of design, synthesis, and testing is the cornerstone of enhancing the biological activity of a lead compound.

Biological and Pharmacological Investigations of 7 Amino 4 Methyl 1h Indole 3 Carbonitrile and Analogs

Broad-Spectrum Pharmacological Potential of Indole (B1671886) Derivatives

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational scaffold in a vast number of natural and synthetic compounds with significant biological relevance. nih.gov This "privileged scaffold" is a key component in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. pcbiochemres.com The versatility of the indole ring allows it to interact with a wide array of biological targets through various molecular interactions, including hydrogen bonding and π-π stacking, making it a focal point in drug discovery. researchgate.net

Indole derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govnrfhh.com Extensive research has established their potential in numerous therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents. researchgate.netajchem-b.com The structural diversity of indole-based compounds has led to the development of numerous FDA-approved drugs for various conditions. nih.gov For instance, vincristine (B1662923) and vinblastine (B1199706) are well-known indole alkaloids used in cancer chemotherapy, while indomethacin (B1671933) is an indole-containing nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov The wide-ranging applications of these compounds in pathological and physiological conditions underscore the immense therapeutic potential held within the indole framework. researchgate.net Ongoing research continues to explore and expand upon the multifaceted capabilities of indole derivatives, aiming to develop novel therapeutic agents for a wide spectrum of diseases. pcbiochemres.comajchem-b.com

Specific Therapeutic Areas of Research

Indole derivatives represent a promising class of compounds in the development of new antiviral therapies. nih.gov Their structural framework serves as an excellent scaffold for designing agents that can combat a variety of viral infections, and several indole-based drugs are used clinically to treat viral diseases. pcbiochemres.comfrontiersin.org One notable example is Arbidol (Umifenovir), which possesses a broad-spectrum antiviral activity and is prescribed for influenza treatment by inhibiting viral entry. pcbiochemres.comnih.gov

The mechanisms by which indole analogs exert their antiviral effects are diverse. Research has shown that different derivatives can target various stages of the viral life cycle. For instance, in the fight against Human Immunodeficiency Virus (HIV), indole compounds have been developed that function through innovative mechanisms to combat drug-resistant strains. nih.govfrontiersin.org Some derivatives have demonstrated potent anti-HIV activity with IC50 values in the low micromolar range. frontiersin.org Similarly, certain phenyl- and benzyl-substituted tetrahydroindoles have shown significant activity against the Hepatitis C Virus (HCV), with EC50 values as low as 2.6 μM. nih.gov Recent studies have also explored indole-based derivatives for activity against SARS-CoV-2, with some compounds showing the ability to reduce viral genomic copies in a dose-dependent manner. nih.gov In the context of plant viruses, indole derivatives containing a quinoline (B57606) moiety have been found to exhibit significant activity against the Tobacco Mosaic Virus (TMV), with one compound, W20, showing a strong binding affinity to the TMV coat protein. researchgate.net

| Compound/Derivative Class | Virus | Activity Metric | Value |

| Phenyl- and benzyl-substituted tetrahydroindole | Hepatitis C Virus (gt 2a) | EC50 | 2.6 μM |

| Phenyl- and benzyl-substituted tetrahydroindole | Hepatitis C Virus (gt 1b) | EC50 | 7.9 μM |

| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | IC50 | 1.4 μM |

| Indole-based ferulic acid derivative (Compound 82) | SARS-CoV-2 | IC50 | 70.85 µM |

| Quinoline-indole derivative (W20) | Tobacco Mosaic Virus (TMV) | Protective EC50 | 65.7 µg/mL |

| Quinoline-indole derivative (W20) | Tobacco Mosaic Virus (TMV) | Curative EC50 | 84.4 µg/mL |

The indole scaffold is a key feature in numerous compounds exhibiting significant anti-inflammatory properties. researchgate.net The well-known NSAID, indomethacin, is a classic example of an indole derivative used to reduce pain, fever, and inflammation by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Beyond this, a wide range of natural and synthetic indole analogs have been investigated for their ability to modulate key inflammatory pathways. nih.gov

Research has shown that indole derivatives can exert anti-inflammatory effects through various mechanisms. A primary pathway involves the inhibition of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.govmbimph.com By suppressing the NF-κB pathway, these compounds can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org For example, the synthetic indole analog 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) was found to significantly reduce LPS-induced TNF-α release in macrophages. nih.gov Furthermore, some indole compounds activate the aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR), which play roles in maintaining intestinal immune homeostasis and reducing inflammation. nih.govfrontiersin.org Studies have also demonstrated that indole derivatives can modulate the NRF2-antioxidant response element (ARE) pathway, which helps to inhibit pro-inflammatory signaling. nih.gov

Indole and its derivatives are considered one of the most important scaffolds in anticancer drug research due to their bioavailability and significant pharmacological activities against various cancers. nih.govresearchgate.net The U.S. Food and Drug Administration (FDA) has approved several indole-based agents for clinical use, such as sunitinib, panobinostat, and alectinib, which target specific genes and proteins involved in the growth and survival of cancer cells. nih.govresearchgate.net The anticancer effects of indole compounds are multifaceted, targeting an array of cellular pathways to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels). mbimph.com

Natural indole alkaloids, including vinblastine and vincristine, are cornerstone chemotherapeutic agents. nih.govmdpi.com Synthetic indole derivatives have also been extensively developed to target various cellular processes critical for cancer progression. mbimph.com These compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. mbimph.com For example, some indole derivatives can arrest the cell cycle at the G0/G1 or G2/M phases. mbimph.comrsc.org The mechanisms of action are diverse and often involve direct interaction with key cellular targets like protein kinases and tubulin. nih.gov

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. nih.govbenthamdirect.com Indole derivatives have been identified as highly effective inhibitors of multiple kinases, making them a promising class of targeted cancer therapies. benthamdirect.comresearchgate.net The indole scaffold serves as a versatile foundation for designing inhibitors against a wide range of kinases, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (TKs) like VEGFR, and serine/threonine kinases such as PIM, AKT, and PI3K. nih.govbenthamdirect.com

Sunitinib, an FDA-approved drug, is a prime example of an indole-based kinase inhibitor used to treat renal cell carcinoma and other cancers by targeting receptors like VEGFR and PDGFR. mdpi.comresearchgate.net Research has shown that substitutions on the indole ring can be strategically modified to enhance potency and selectivity for specific kinases. For instance, substitutions at the 4th position of the indole ring have led to potent PI3K inhibitors, while modifications at the 2nd and 6th positions have yielded effective CDK5 inhibitors. nih.govbenthamdirect.com Certain indole derivatives have also shown potent inhibitory activity against all three PIM kinases (PIM-1, 2, and 3) with IC50 values in the sub-micromolar range. researchgate.net

| Compound/Derivative | Kinase Target | Activity Metric | Value |

| Compound 5 | PIM-1 | IC50 | 0.37 μM |

| Compound 5 | PIM-2 | IC50 | 0.41 μM |

| Compound 5 | PIM-3 | IC50 | 0.30 μM |

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.govtandfonline.com Agents that interfere with tubulin polymerization can disrupt cell division, leading to cell cycle arrest and apoptosis. researchgate.net Indole derivatives have emerged as a significant class of tubulin polymerization inhibitors, with many compounds designed to bind to the colchicine-binding site on β-tubulin. rsc.orgnih.gov

The vinca (B1221190) alkaloids, vincristine and vinblastine, are classic examples of natural indole-based compounds that inhibit microtubule formation. nih.govnih.gov In recent years, numerous synthetic indole derivatives have been developed with potent antitubulin activity. nih.govtandfonline.com These include aroylindoles, arylthioindoles, and fused indole analogs. researchgate.netnih.gov For example, a class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus showed potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 value of 0.58 μM and potent growth inhibition of MCF-7 breast cancer cells with an IC50 of 4.5 nM. nih.gov Another study on indole-based 1,2,4-triazole (B32235) derivatives identified a compound that effectively inhibited tubulin polymerization with an IC50 value of 8.3 μM and arrested the cell cycle at the G2/M phase. rsc.org

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Tubulin Polymerization IC50 |

| 6- and 7-heterocyclyl-1H-indole derivative (Compound 1k) | MCF-7 | IC50 | 4.5 nM | 0.58 µM |

| Indole-substituted furanone (Compound 11) | U-937 | EC50 | 0.6 μM | Not Specified |

| Indole-1,3,4-oxadiazole hybrid (Compound 10) | HeLa | IC50 | 0.08 μM | 1.21 µM |

| Indole-based 1,2,4-triazole derivative (Compound 9p) | HeLa | IC50 | Nanomolar range | 8.3 µM |

Anticancer Activity and Cellular Targets

Epidermal Growth Factor Receptor (EGFR) Inhibition

The indole scaffold is a crucial component in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are significant targets in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). rjptonline.orgnih.gov EGFR-directed tyrosine kinase inhibitors (TKIs) have proven effective in treating patients with advanced NSCLC. rjptonline.org The indole ring is a key feature in clinically used drugs like Osimertinib. rjptonline.org

Research into indole-based analogs has led to the discovery of potent EGFR inhibitors. For instance, a series of pyrazino[1,2-a]indol-1(2H)-ones were synthesized, with some derivatives showing significant antiproliferative activity against various cancer cell lines. mdpi.com One notable derivative, a 5-Chloro-indole-2-carboxylate analog with a 4-morpholin-4-yl substitution, demonstrated potent EGFR inhibition with an IC50 value of 0.12 µM. mdpi.com Another study on benzofuran–indole hybrids identified a compound, 8aa, as a potent and selective EGFR inhibitor that was effective against the double mutant L858R/T790M EGFR, which is common in NSCLC. nih.gov

Furthermore, studies on indole-3-Mannich bases, designed to mimic the indole scaffold of Osimertinib, identified analogs with promising anti-proliferative properties on the human lung cancer A549 cell line. rjptonline.org Two such analogs, IM_23 and IM_45, exhibited significant activity with GI50 values of 32.2 µM and 39.5 µM, respectively. rjptonline.org These findings underscore the potential of developing 7-amino-4-methyl-1H-indole-3-carbonitrile analogs as effective EGFR inhibitors.

| Compound/Analog Class | Cancer Cell Line / Target | IC50 / GI50 Value |

| 5-Chloro-indole-2-carboxylate analog | EGFR | 0.12 µM |

| Indole-3-Mannich base (IM_23) | A549 (Human Lung Cancer) | 32.2 µM |

| Indole-3-Mannich base (IM_45) | A549 (Human Lung Cancer) | 39.5 µM |

Antimicrobial Efficacy

Indole and its derivatives are recognized for their broad-spectrum antimicrobial activities, forming a significant class of compounds in the search for new antimicrobial agents. nih.govresearchgate.net These compounds have shown efficacy against various microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial potential of indole derivatives has been explored against both bacterial and fungal pathogens. researchgate.netjddtonline.info

Antibacterial Activity

Indole derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov In a study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, compounds exhibited good to very good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov One of the most active compounds showed an MIC of 0.004–0.03 mg/mL. nih.gov

Another study on 2-(1H-indol-2-yl)-3-acrylonitrile derivatives found that a 3-chlorophenyl derivative displayed relatively high antibacterial activity against Gram-positive bacteria such as S. aureus and S. epidermidis, with MIC values from 8 to 16 μg/mL. mdpi.com Furthermore, a derivative featuring a pyrrole group, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, was effective against all tested Gram-positive bacteria (MIC 8–32 μg/mL) and also showed activity against the Gram-negative bacterium E. coli (MIC 32 μg/mL). mdpi.com Research has also identified indole derivatives like 5-iodoindole, 3-methylindole, and 7-hydroxyindole (B18039) as having potent antimicrobial activity against extensively drug-resistant Acinetobacter baumannii. nih.gov

| Indole Analog | Bacterial Strain(s) | MIC Value |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Gram-positive & Gram-negative | 0.004–0.045 mg/mL |

| 2-(1H-indol-2-yl)-3-(3-chlorophenyl)acrylonitrile | S. aureus, S. epidermidis | 8–16 μg/mL |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Gram-positive bacteria | 8–32 μg/mL |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | E. coli | 32 μg/mL |

Antifungal Activity

The antifungal potential of indole analogs has been well-documented. For instance, new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested fungal strains. nih.gov Some of these compounds were particularly effective against Candida krusei. nih.gov

In a separate investigation, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Similarly, a study of indole-acrylonitrile derivatives highlighted 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile for its significant antifungal activity against Candida albicans, with an MIC of 4 μg/mL and a Minimum Fungicidal Concentration (MFC) of 8 μg/mL. mdpi.com Additionally, certain indole-triazole conjugates have shown potent activity against Candida tropicalis (MIC as low as 2 µg/mL) and Candida albicans (MIC of 2 µg/mL for a specific derivative). mdpi.com

| Indole Analog | Fungal Strain(s) | MIC Value |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Various fungi | 0.004–0.06 mg/mL |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | C. albicans | 4 μg/mL |

| Indole-triazole conjugate (Compound 6f) | C. albicans | 2 µg/mL |

| Indole-triazole conjugates | C. tropicalis | as low as 2 µg/mL |

Antidiabetic Potential and Enzyme Inhibition

Indole derivatives have emerged as a promising class of compounds for the management of diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.govresearchgate.net Inhibiting these enzymes can help control postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. nih.govjyoungpharm.org

A study investigating a series of indole-based compounds reported good to moderate inhibitory activity against both pancreatic α-amylase (IC50 values ranging from 3.80 to 47.50 μM) and intestinal α-glucosidase (IC50 values from 3.10 to 52.20 μM). nih.govresearchgate.net Several of these analogs showed better or comparable activity to the standard drug, acarbose (B1664774). nih.govresearchgate.net Kinetic studies revealed that the most active compounds acted as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. nih.gov Another study on indole derivatives containing a thiazolidine-2,4-dione moiety found potent α-glucosidase inhibitory activities, with IC50 values ranging from 2.35 to 24.36 μM, significantly more potent than acarbose (IC50 = 575.02 μM). nih.gov The most active compound in this series displayed an IC50 of 2.35 μM. nih.gov

| Indole Analog Class | Target Enzyme | IC50 Value Range |

| General Indole-based compounds | α-amylase | 3.80–47.50 μM |

| General Indole-based compounds | α-glucosidase | 3.10–52.20 μM |

| Indole-thiazolidine-2,4-dione derivatives | α-glucosidase | 2.35–24.36 μM |

Antioxidant Activity and Oxidative Stress Modulation

Indole derivatives are recognized for their antioxidant properties, which are often attributed to the indole ring's ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.govresearchgate.net The N–H group of the indole nucleus is a key site for this activity. nih.gov

The antioxidant potential of various C-3 substituted indole derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In one study, gramine (B1672134) [3-(dimethylaminomethyl)indole] derivatives showed significantly enhanced DPPH radical scavenging activity compared to the parent compound. nih.gov Specifically, derivatives with pyrrolidinedithiocarbamate and piperidinedithiocarbamate moieties exhibited scavenging activities of 31% and 38%, respectively, which was more than six times higher than that of gramine itself. nih.gov

Another study on ethenyl indoles demonstrated that their antioxidant activity is dependent on the substituents. rsc.org Derivatives with electron-donating groups showed good antioxidant properties, comparable to vitamin E. rsc.org A hydroxy-substituted ethenyl indole, for example, exhibited an IC50 value of approximately 24 μM in the DPPH assay, similar to that of vitamin E (IC50 ≈ 26 μM). rsc.org

| Indole Analog | Assay | Antioxidant Activity (IC50 or % Scavenging) |

| Gramine derivative (pyrrolidinedithiocarbamate) | DPPH | 31% scavenging |

| Gramine derivative (piperidinedithiocarbamate) | DPPH | 38% scavenging |

| Hydroxy-substituted ethenyl indole | DPPH | ~24 µM |

Anticonvulsant Properties

Indole derivatives have been a subject of interest in the search for new anticonvulsant agents due to their structural presence in various biologically active compounds. pharmacophorejournal.com Research has shown that certain indole analogs exhibit significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.commdpi.com

In one study, a series of indolyl-oxazolone/imidazolone derivatives were synthesized and evaluated for anticonvulsant activity. pharmacophorejournal.com Several compounds showed encouraging results, with two being active in the MES test at a dose of 100 mg/kg. pharmacophorejournal.com Another compound provided protection in the scPTZ model at the same dose. pharmacophorejournal.com Other research on new 5-[2(3)-dialkylaminoalkoxy] indole-2,3-dione derivatives also reported good antiepileptic activity in the MES model, with some compounds showing less neurotoxicity than the standard drug phenytoin. nih.gov

Further studies on tetracyclic indole derivatives identified compounds with potent anticonvulsant activity in rats. nih.gov One derivative, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govresearchgate.netpyrrolo[3,2,1-ij]quinoline, showed an ED50 of 12.5 mg/kg. nih.gov While direct studies on this compound are limited, the consistent anticonvulsant activity observed across various classes of indole analogs suggests that this scaffold is a promising starting point for the development of new antiepileptic drugs. jchr.orgscispace.com

| Indole Analog Class | Animal Model | Notable Activity |

| Indolyl-oxazolone/imidazolone derivatives | MES and scPTZ | Active at 100 mg/kg |

| 5-[2(3)-dialkylaminoalkoxy] indole-2,3-dione derivatives | MES | Good antiepileptic activity |

| Tetracyclic indole derivative (7d) | MES (rat) | ED50 of 12.5 mg/kg |

Anti-HIV Research

While direct anti-HIV studies on this compound are not extensively documented in publicly available literature, research into analogous indole-based compounds has revealed promising activity against the Human Immunodeficiency Virus (HIV). The indole scaffold is a key component in several classes of anti-HIV agents, and structure-activity relationship (SAR) studies of these analogs provide insights into the potential role of substitutions, such as those found on this compound.

Indole derivatives have been investigated as inhibitors of various stages of the HIV life cycle. For instance, some analogs function as HIV-1 capsid (CA) binders. The binding of these small molecules to the capsid protein can disrupt its function, which is crucial for viral replication. Studies on such derivatives have highlighted the importance of specific substitutions on the indole ring for potent antiviral activity. For example, the presence and position of amino and methyl groups can significantly influence binding affinity and efficacy.

Another area of investigation for indole-based compounds is the inhibition of HIV-1 fusion with host cells. This process is mediated by the viral envelope glycoprotein (B1211001) gp41. Certain bis-indole compounds have been shown to target a hydrophobic pocket on gp41, thereby preventing the conformational changes required for membrane fusion. Optimization of these compounds has focused on modifying substituents on the indole rings to enhance their inhibitory activity.

Furthermore, pyrimido[5,4-b]indole analogs have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). unav.edu The reverse transcriptase enzyme is a key target for many anti-HIV drugs. The activity of these pyrimido-indole compounds is sensitive to the nature and position of substituents on the fused ring system. unav.edu

The table below summarizes the anti-HIV-1 activity of some phenylalanine-containing peptidomimetics with indole moieties, demonstrating the therapeutic potential of this class of compounds.

| Compound ID | R1 Group | R2 Group | EC50 (μM) against HIV-1 | CC50 (μM) | Selectivity Index (SI) |

| I-7 | p-fluorobenzyl | 2,3-dimethyl-indole | 2.79 ± 0.19 | >100 | >35.84 |

| I-9 | p-fluorobenzyl | 3-methyl-5-bromoindole | 2.93 ± 0.32 | >100 | >34.13 |

| I-11 | cyclopropyl | Not specified | 3.08 ± 0.15 | >100 | >32.47 |

| I-18 | cyclopropyl | Not specified | 5.18 ± 1.11 | >100 | >19.31 |

| I-19 | p-fluorobenzyl | 1-methyl-3-(trifluoromethyl)-tetrahydroindazole | 2.53 ± 0.84 | >100 | >39.53 |

| PF-74 | (Reference) | 0.26 ± 0.08 | 29.8 ± 3.2 | 114.6 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Anticholinesterase Activity

The potential of indole derivatives as cholinesterase inhibitors has been an active area of research, particularly in the context of developing treatments for neurodegenerative diseases like Alzheimer's disease. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

While specific studies on the anticholinesterase activity of this compound are limited, research on structurally related indole compounds has demonstrated significant inhibitory effects. For example, a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives were synthesized and showed potent AChE inhibitory activity. nih.gov One of the most active compounds in this series, compound 12b , exhibited an IC50 value of 0.068 µM for AChE and a high selectivity index of 144 over BuChE. nih.gov Molecular docking studies suggested that this compound could bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Another study focused on new indole derivatives structurally related to the known AChE inhibitor, donepezil (B133215). mdpi.com Several of these synthesized compounds showed potent AChE inhibitory activity, with some being more active than donepezil itself. mdpi.com The structural modifications, including substitutions on the indole ring, were found to be crucial for their inhibitory potency. mdpi.com

The anticholinesterase activity of Indole-3-Carbinol (I3C) and its metabolite Diindolylmethane (DIM) has also been investigated. In silico studies showed that I3C has a binding affinity of -7.0 kcal/mol with AChE, interacting through hydrogen bonds and Pi-Pi stacking. mdpi.com

The following table presents the cholinesterase inhibitory activities of selected 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives.

| Compound ID | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

| 12a | Methoxy | 0.12 ± 0.01 | 12.3 ± 1.1 | 103 |

| 12b | Ethoxy | 0.068 ± 0.005 | 9.8 ± 0.8 | 144 |

| 12c | n-Propoxy | 0.085 ± 0.007 | 8.7 ± 0.6 | 102 |

| 12d | Isopropoxy | 0.091 ± 0.008 | 10.1 ± 0.9 | 111 |

IC50: 50% inhibitory concentration.

Interaction with Biomolecular Targets

Receptor Binding Studies

One area of focus has been the dopamine (B1211576) receptors, which are implicated in numerous neurological and psychiatric conditions. Research on homochiral 8-aminopyrido[1,2-a]indole derivatives, which are benzo-fused analogs of a known dopamine autoreceptor agonist, has demonstrated selective affinity for the D2 autoreceptor. nih.gov Among the tested compounds, the dipropylamino derivative showed the highest affinity for the D2 receptor, with an IC50 value of 450 nM. nih.gov This suggests that the amino-indole core can serve as a scaffold for developing selective dopamine receptor ligands.

The indole framework is also a constituent of ligands for other receptor types. The versatility of the indole ring, with its ability to participate in various non-covalent interactions such as hydrogen bonding and π-stacking, allows for its incorporation into molecules targeting a diverse array of receptors. The specific substitution pattern on the indole ring, including the presence of amino and methyl groups as in this compound, would be expected to play a critical role in determining the binding affinity and selectivity for a particular receptor.

Enzyme Inhibition Profiling

The indole nucleus is a prominent scaffold in the design of various enzyme inhibitors, and the inhibitory profile of this compound and its analogs is of significant interest. Although a detailed enzyme inhibition profile for the specific title compound is not widely published, extensive research on related indole derivatives demonstrates their potential to inhibit a variety of enzymes.

Indole-based compounds have been extensively studied as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. The azaindole framework, a bioisostere of indole, has been particularly successful in the development of potent and selective kinase inhibitors. nih.gov The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, which is often a key interaction in the ATP-binding pocket of kinases. nih.gov

Furthermore, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Some indole-based compounds have shown higher in vitro and in vivo activity than the well-known COX inhibitor indomethacin, with reduced ulcerogenic side effects.

The table below summarizes the in vitro COX-2 inhibitory activity of some isoxazole (B147169) and pyrazole (B372694) derivatives of indole.

| Compound ID | Compound Class | COX-2 IC50 (µM) |

| 39 | Isoxazole | 0.045 |

| 40 | Isoxazole | 0.065 |

| 41 | Pyrazole | 0.039 |

| 42 | Pyrazole | 0.052 |

| 43 | Pyrazole | 0.048 |

| 44 | Pyrazole | 0.058 |

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of this compound and its analogs involves a range of standard in vitro and in vivo methodologies to assess their pharmacological activities and pharmacokinetic profiles.

In Vitro Evaluation:

Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes, colorimetric or fluorometric assays are commonly employed. For instance, the Ellman's method is a widely used in vitro assay to screen for acetylcholinesterase inhibitors. mdpi.com

Antiviral Assays: The anti-HIV activity of compounds is typically evaluated in cell-based assays. For example, the protection of MT-4 cells against HIV-1-induced cytopathicity is a common method, where cell viability is measured using the MTT assay. nih.gov

Cell Viability and Cytotoxicity Assays: Assays such as the MTT or MTS assay are used to determine the effect of the compounds on the viability of both healthy and diseased cell lines. This helps in assessing the therapeutic index of the compound.

Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, the test compound's ability to displace a radiolabeled ligand from the receptor is measured.

In Silico Studies: Computational methods such as molecular docking are often used to predict the binding mode and affinity of a compound to its biological target. These studies can provide valuable insights for lead optimization.

In Vivo Evaluation:

Animal Models of Disease: To assess the efficacy of a compound in a living organism, various animal models that mimic human diseases are used. For example, in the evaluation of anti-inflammatory agents, the carrageenan-induced paw edema model in rodents is frequently employed.

Pharmacokinetic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This involves administering the compound to animals and measuring its concentration in blood and various tissues over time.

Toxicity Studies: Acute and chronic toxicity studies in animals are conducted to determine the safety profile of a compound. These studies help in identifying potential adverse effects and determining a safe dosage range for further studies.

The selection of appropriate in vitro and in vivo models is critical for the comprehensive biological evaluation of this compound and its analogs, and for elucidating their therapeutic potential.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For 7-amino-4-methyl-1H-indole-3-carbonitrile, such studies would be instrumental in identifying potential biological targets and elucidating the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern its binding.

Despite the prevalence of docking studies for various indole (B1671886) derivatives against targets like antimicrobial peptides, kinases, and enzymes such as COX-2, specific molecular docking studies detailing the ligand-target interactions for this compound have not been identified in a review of current scientific literature. nih.govthesciencein.orgresearchgate.netmdpi.com

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the structural, magnetic, and electronic properties of molecules.

Optimized Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by minimizing its energy. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles. Conformational analysis, also performed using DFT, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

While DFT has been extensively used to analyze the geometries of various substituted indoles and related heterocyclic systems, specific published data on the optimized geometry and conformational analysis of this compound is not available in the scientific literature. researchgate.netmdpi.comresearchgate.net

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the distribution of electron density, are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Studies on various indole derivatives have utilized DFT to explore their electronic structures and frontier molecular orbitals. mdpi.com However, specific calculations detailing the HOMO-LUMO energies and other electronic properties for this compound are not present in the available literature.

ADME/Tox Predictions and Drug-Likeness Assessment

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound in the early stages of drug discovery. These predictions help to identify molecules with favorable pharmacokinetic profiles and low toxicity. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Numerous studies have reported the in silico ADME/Tox and drug-likeness profiles for a wide range of indole derivatives, often demonstrating good potential for oral bioavailability. nih.govresearchgate.netresearchgate.netthesciencein.org However, a specific ADME/Tox prediction and drug-likeness assessment for this compound has not been found in published research.

Table 1: Predicted Physicochemical and Drug-Likeness Properties (Illustrative) No specific published data is available for this compound. The table below is an illustrative example of parameters typically evaluated.

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | Data not available | Data not available |

| LogP | Data not available | Data not available |

| Hydrogen Bond Donors | Data not available | Data not available |

| Hydrogen Bond Acceptors | Data not available | Data not available |

| Lipinski's Rule of 5 | Data not available | Data not available |

| Molar Refractivity | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, can be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway and understand the factors that control the reaction's outcome and efficiency. This is valuable for optimizing synthetic routes.

While computational studies have been applied to understand the reaction mechanisms for the synthesis of various heterocyclic compounds, specific computational modeling to elucidate the reaction mechanism for the synthesis or derivatization of this compound is not documented in the scientific literature.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 7-amino-4-methyl-1H-indole-3-carbonitrile. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: One-dimensional proton (¹H) NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. For this compound, characteristic resonances would be anticipated in the aromatic region for the protons on the indole (B1671886) ring system. The methyl group protons would likely appear as a singlet in the upfield region. The protons of the amino group and the N-H of the indole ring may appear as broader signals, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the 115-125 ppm range. The aromatic carbons of the indole ring would resonate in the downfield region, typically between 100 and 140 ppm. The methyl group carbon would appear at a significantly upfield chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY experiments would reveal proton-proton coupling relationships within the aromatic ring, helping to assign the specific positions of the aromatic protons. HSQC would correlate each proton signal with its directly attached carbon, providing definitive C-H bond information and aiding in the assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | Variable, broad | Singlet |

| Aromatic C-H | 6.5 - 7.5 | Doublet, Triplet |

| Amino (-NH₂) | Variable, broad | Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic C-H | 100 - 130 |

| Aromatic Quaternary C | 120 - 140 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. A sharp, intense band around 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine (-NH₂) and the indole ring N-H would likely appear as distinct bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile group, being a relatively non-polar bond with a highly polarizable triple bond, would be expected to produce a strong signal in the Raman spectrum, confirming its presence. Aromatic ring vibrations also typically show strong Raman scattering.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) & Indole N-H | N-H Stretch | 3200 - 3500 |

| Aromatic & Methyl C-H | C-H Stretch | 2850 - 3100 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS): Electron Ionization (EI-MS), Atmospheric Pressure Chemical Ionization (APCI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization (EI-MS): EI-MS would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would provide valuable structural information, with potential losses of small, stable fragments such as HCN from the nitrile group or cleavage of the methyl group.

Atmospheric Pressure Chemical Ionization (APCI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These softer ionization techniques are often coupled with liquid chromatography for the analysis of complex mixtures and to provide molecular weight information with minimal fragmentation. For this compound, these methods would primarily show the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass of the molecular ion to a high degree of accuracy (typically within a few parts per million). This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₀H₉N₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system in this compound. The spectrum would be expected to exhibit characteristic absorption maxima (λ_max) in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted indole.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating this compound from any impurities, byproducts, or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A validated HPLC method would involve a specific stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with potential modifiers), a set flow rate, and a detector (typically a UV detector set at one of the compound's absorption maxima). Under optimized conditions, the compound would elute as a single, sharp peak at a characteristic retention time. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 98% for research-grade material.

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at a λ_max of the compound |

| Purity Specification | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Indole Derivatives Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. For indole derivatives, particularly those with polar functional groups like the amino group in this compound, direct analysis by GC can be challenging due to their low volatility and potential for thermal degradation. mdpi.comsigmaaldrich.com

To overcome these limitations, a derivatization step is typically employed prior to GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. For amino-containing compounds, silylation is a common and effective derivatization technique. sigmaaldrich.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen atoms on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com

The derivatized this compound can then be introduced into the GC system. The gas chromatograph separates the derivative from other components in the mixture based on its retention time as it passes through a capillary column. mdpi.com Following separation, the molecule enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum serves as a molecular fingerprint, with characteristic fragmentation patterns that allow for unambiguous structural confirmation. nih.govresearchgate.net This method is crucial for verifying the identity of the synthesized compound and assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time.

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the adsorbent.

By comparing the spots from the reaction mixture to spots of the pure starting materials, one can visualize the progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative positions of the spots are quantified by the retention factor (Rf) value. Because indole derivatives are often UV-active, the spots can be easily visualized under a UV lamp. researchgate.net This real-time monitoring is vital for determining the optimal reaction time and preventing the formation of byproducts.

Other Analytical Techniques

Elemental Analysis (Carbon, Hydrogen, Nitrogen)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized molecule like this compound, this analysis is critical for confirming its empirical formula and thus supporting its molecular formula, C10H9N3. The technique measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.110 | 70.16 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.30 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.56 |

| Total | | | | 171.203 | 100.00 |

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a substance. For indole derivatives, CV can provide valuable insights into their electronic behavior, such as their oxidation and reduction potentials. nih.gov The electrochemical behavior of indoles is of interest due to their role in many biological electron-transfer processes and their application in electronic materials.

A typical CV experiment for an indole derivative would involve a three-electrode system: a working electrode (e.g., pencil graphite (B72142) electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov The compound of interest is dissolved in a solution containing a supporting electrolyte. As the potential is swept, the resulting current is measured. The resulting voltammogram can reveal well-defined oxidation peaks corresponding to the electron-donating nature of the indole ring. nih.gov The position and shape of these peaks provide information about the redox potentials and the stability of the electrochemically generated species.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is used to determine the thermal stability of materials. For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose.

During a TGA experiment, a small amount of the sample is heated in a controlled furnace. The analysis provides a TGA curve, which plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. researchgate.net For the parent compound, indole, thermal degradation has been observed to start at approximately 147-150°C. researchgate.net TGA data is crucial for determining the upper temperature limit for processing and storage of the compound without significant degradation. nih.gov

Emerging Applications of 7 Amino 4 Methyl 1h Indole 3 Carbonitrile in Advanced Materials

Applications in Novel Materials Development

7-amino-4-methyl-1H-indole-3-carbonitrile is primarily utilized as a specialized intermediate or precursor in the synthesis of more complex functional molecules and materials. Its utility in materials science stems from the reactive sites within its structure: the amino group, the nitrile group, and the indole (B1671886) ring itself. The amino group, for instance, provides a key site for further functionalization, allowing the molecule to be integrated into larger polymeric structures or linked to other molecular systems.

This compound serves as a precursor for creating multifunctional photosensitive materials. nih.gov The indole nucleus can act as a potent electron donor, a property that is fundamental in designing materials for organic electronics. By strategically modifying the amino and nitrile groups, researchers can fine-tune the electronic and steric characteristics of the resulting materials, paving the way for novel polymers, molecular switches, and components for sensing devices. The bifunctional nature of this indole derivative makes it an adaptable component for constructing sophisticated molecular architectures aimed at specific material properties.

Organic Dyes and Luminescent Materials

The inherent electronic structure of this compound makes it a valuable precursor for the synthesis of organic dyes and luminescent materials. nih.gov The indole system is a common component in many chromophores (the part of a molecule responsible for its color). The presence of the amino group at the 7-position and the cyano group at the 3-position enhances the charge-transfer characteristics of the molecule, which is a key mechanism for color and fluorescence in many organic dyes.

Derivatives of this compound can be designed to absorb and emit light at specific wavelengths. The development of donor-acceptor substituted conjugated molecules is a central theme in the creation of materials for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The indole moiety functions as the electron donor, while the nitrile group contributes to its electron-accepting character, establishing a foundation for intramolecular charge transfer (ICT) upon photoexcitation—a critical process for fluorescence and other photophysical phenomena.

The optoelectronic behavior of materials derived from this compound is governed by its donor-acceptor (D-A) architecture. The 7-amino group serves as a strong electron-donating group, while the 3-carbonitrile group acts as an electron-withdrawing acceptor. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon absorption of light, which significantly influences the material's absorption and emission properties.

Generally, indole derivatives with such D-A structures exhibit notable solvatochromism, where their absorption and fluorescence spectra shift in response to the polarity of the solvent. researchgate.net This behavior is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the substituents on the indole core. researchgate.net This tunability is crucial for designing materials with specific energy gaps for applications in electronic devices. researchgate.net

Interactive Table: Representative Optoelectronic Properties of Donor-Acceptor Indole Derivatives

Disclaimer: The following table presents typical, illustrative data for the general class of donor-acceptor indole derivatives. Specific experimental values for this compound are not available in the cited literature.

| Property | Representative Value Range | Significance in Materials Science |

| Absorption Max (λabs) | 350 - 450 nm | Determines the color of the material and the wavelengths of light it can harvest. |

| Emission Max (λem) | 450 - 550 nm | Defines the color of emitted light, crucial for displays (OLEDs) and fluorescent probes. |

| HOMO Level | -5.0 to -5.8 eV | Relates to the electron-donating ability; important for hole injection/transport in devices. |

| LUMO Level | -2.5 to -3.5 eV | Relates to the electron-accepting ability; important for electron injection/transport. |

| Energy Gap (Eg) | 2.5 - 3.0 eV | Determines the intrinsic electronic properties and the emission color (for emitters). |

Given its intrinsic donor-acceptor structure, this compound is a promising candidate for developing materials for OLEDs and organic photovoltaic (OPV) devices. The tunability of the indole core allows for the design of molecules that can function as emitters, hosts, or charge-transporting materials in these technologies. researchgate.net

In the context of OLEDs, derivatives of this indole could be engineered to be efficient blue-emitting materials, which are currently in high demand for full-color displays and solid-state lighting. nih.gov The rigid and planar nature of the indole ring, combined with the charge-transfer character, can lead to high fluorescence quantum yields.

Future Research Directions and Translational Perspectives

Development of Novel Derivatizations for Enhanced Specificity and Potency

The chemical architecture of 7-amino-4-methyl-1H-indole-3-carbonitrile is ripe for the development of novel derivatives. The primary sites for modification include the 7-amino group, the indole (B1671886) nitrogen (N-1), and the aromatic core. The amino group, in particular, offers a straightforward handle for functionalization to form amide bonds or for bioconjugation. chemshuttle.com

Future derivatization strategies could focus on:

Acylation and Sulfonylation: Reaction of the 7-amino group with various acyl chlorides or sulfonyl chlorides can yield a library of amides and sulfonamides. This approach can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for target binding.

N-Alkylation and N-Arylation: The indole nitrogen can be substituted using various alkyl or aryl halides. This modification can influence the molecule's planarity and electronic properties.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, could be employed to introduce diverse substituents at various positions of the indole ring, assuming a suitably halogenated precursor is used. mdpi.com Such methods allow for the creation of carbon-carbon and carbon-heteroatom bonds, significantly expanding molecular diversity. mdpi.com

These derivatizations aim to fine-tune the molecule's interaction with specific biological targets, thereby enhancing its potency and selectivity.

| Derivatization Strategy | Target Functional Group | Potential Reagents | Rationale for Enhanced Bioactivity |

| Acylation | 7-Amino | Acyl Halides, Carboxylic Anhydrides | Modulate hydrogen bonding, improve membrane permeability, introduce new pharmacophoric elements. |

| Sulfonylation | 7-Amino | Sulfonyl Chlorides | Introduce strong hydrogen-bond accepting groups, alter electronic properties, mimic phosphate (B84403) groups. |

| N-Alkylation/Arylation | Indole Nitrogen (N-1) | Alkyl Halides, Aryl Boronic Acids | Modify steric bulk and planarity, influence pi-stacking interactions with target proteins. |

| Palladium Cross-Coupling | Indole Core (e.g., C-5, C-6) | Boronic Acids (Suzuki), Alkynes (Sonogashira), Alkenes (Heck) | Introduce complex carbon scaffolds, expand molecular diversity for screening against new targets. mdpi.com |

Exploration of New Biological Targets and Mechanisms of Action

The indole scaffold is present in a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov Derivatives of this compound are promising candidates for screening against various disease targets. This compound is already utilized in screening campaigns for oncology and anti-inflammatory research. chemshuttle.com

Potential areas for exploration include:

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. Derivatives could be designed to target specific kinases implicated in cancer cell proliferation, such as EGFR or Src kinases.

Antimicrobial Activity: The indole ring is a key component of various antimicrobial agents. nih.gov Novel derivatives could be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The mechanism could involve inhibition of essential enzymes like DNA gyrase or disruption of cell wall synthesis. For instance, the related compound 7-amino-4-methylcoumarin (B1665955) has demonstrated potential as an antitubercular agent by targeting mycolic acid. nih.gov

DNA Intercalation and Topoisomerase Inhibition: Certain planar aromatic molecules can intercalate into DNA or inhibit topoisomerase enzymes, leading to cytotoxic effects in cancer cells. The flat indole structure could be modified to enhance these properties.

| Potential Biological Target Class | Example Targets | Therapeutic Area | Rationale Based on Indole Scaffold |

| Protein Kinases | EGFR, VEGFR, Src family | Oncology | The indole core can serve as a bioisostere for the purine (B94841) ring of ATP, enabling competitive inhibition. |

| Microbial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious Disease | Indole derivatives have a proven track record as antibacterial and antifungal agents. nih.gov |

| Topoisomerases | Topoisomerase I/II | Oncology | The planar nature of the indole ring system is suitable for DNA intercalation and disruption of enzyme function. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) (5-HT) Receptors | Neurology | The indole structure is a core component of the neurotransmitter serotonin. |

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery integrates computational and experimental techniques to accelerate the identification and optimization of lead compounds. For derivatives of this compound, a synergistic approach would be highly beneficial.

In Silico Screening: Computational methods like molecular docking can be used to predict the binding affinity of virtual libraries of derivatives against known protein targets. researchgate.net This allows for the prioritization of compounds for synthesis, saving time and resources.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of synthesized derivatives with their biological activity. nih.gov These models can then guide the design of more potent analogs.